3-Amino-2-cyanopropanoic acid

説明

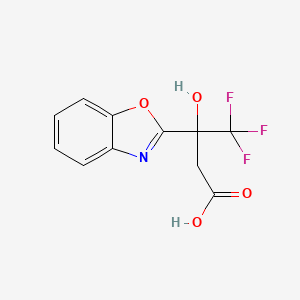

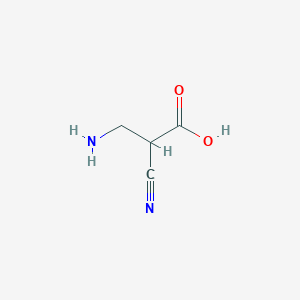

3-Amino-2-cyanopropanoic acid, also known as 2-cyano-beta-alanine, is a compound with the molecular formula C4H6N2O2 . It has a molecular weight of 114.1 .

Molecular Structure Analysis

The molecular structure of 3-Amino-2-cyanopropanoic acid consists of 4 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C4H6N2O2/c5-1-3(2-6)4(7)8/h3H,1,5H2,(H,7,8) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-cyanopropanoic acid are not fully detailed in the sources I found. It’s known that its molecular weight is 114.10300 , but other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Biocatalysis and Synthesis

3-Amino-2-cyanopropanoic acid is used in the synthesis of chiral precursors of β-substituted-γ-amino acids, providing a practical and efficient synthesis of a wide range of optically active compounds. Commercial lipases were utilized as biocatalysts in the synthesis of these precursors, highlighting the compound's significance in producing optically active β-substituted-γ-amino acids with high enantio and diastereoselectivity (Mukherjee & Martínez, 2011).

Industrial Applications and Molecular Machines

The compound plays a critical role in the operation of molecular machines, particularly in controlling the liberation rate of chemical fuels essential for the machines' autonomous motions. This involves the study of the kinetics of aminolysis reactions, ensuring the machines are fed with the fuel at a rate that prevents system overfeeding and ensures correct operation (Biagini et al., 2020).

Bio-based Production

3-Amino-2-cyanopropanoic acid is also a key intermediate in the bio-based production of important industrial compounds. For instance, it's utilized in the synthesis of biobased succinonitrile, a precursor for 1,4-diaminobutane used in the industrial production of polyamides. This synthesis pathway involves the conversion of glutamic acid and glutamine, providing a new route for producing biobased 1,4-diaminobutane (Lammens et al., 2011).

Bioorthogonal Labeling and Peptide Synthesis

A novel amino acid derivative incorporating 3-Amino-2-cyanopropanoic acid was synthesized for improved water solubility and ease of synthesis. This compound is used in cancer cell labeling and can be utilized as a phenylalanine or tyrosine analogue in peptide modification. The bioorthogonal labeling and peptide synthesis applications offer significant biological activity and broad development prospects (Ni et al., 2015).

作用機序

Target of Action

3-Amino-2-cyanopropanoic acid, also known as β-cyano-L-alanine, is a non-proteinogenic amino acid found in broad beans and wild pea seeds . It is known to have neurotoxic properties . .

Biochemical Pathways

It is known that amino acids are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways . .

Result of Action

It is known to have neurotoxic properties , but the specific molecular and cellular effects need further investigation.

Safety and Hazards

特性

IUPAC Name |

3-amino-2-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-1-3(2-6)4(7)8/h3H,1,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOVPXAWSITHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

![2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372055.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)